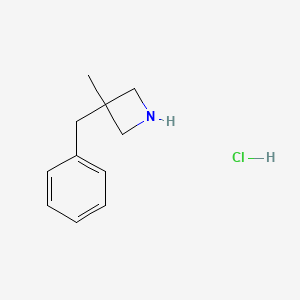

3-Benzyl-3-methylazetidine hydrochloride

Description

3-Benzyl-3-methylazetidine hydrochloride is a substituted azetidine derivative featuring a benzyl group and a methyl group at the 3-position of the azetidine ring, with a hydrochloride counterion. These compounds are often explored as intermediates in drug synthesis or as bioactive molecules targeting neurological or inflammatory pathways .

Properties

IUPAC Name |

3-benzyl-3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(8-12-9-11)7-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWXESRCYGOZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803605-38-0 | |

| Record name | 3-benzyl-3-methylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Methodology:

- Starting Material: Trans-2-buten-1-ol derivatives or diphenylmethyl-3-hydroxy-2-methylazetidine.

- Reaction Conditions:

- Use of halogenated intermediates such as 2,3-dibromo-1-butanol.

- Treatment with potassium hydroxide in ethyl ether, facilitating intramolecular nucleophilic substitution.

- Heating at 55–60°C for 12 hours to promote ring closure.

Example:

Trans-2-buten-1-ol reacts with brominating agents (e.g., bromine in chloroform) to form 2,3-dibromo-1-butanol, which upon treatment with potassium hydroxide yields the azetidine ring via nucleophilic substitution.

Azetidine Ring Functionalization

Post ring formation, the azetidine core undergoes various modifications to introduce benzyl and methyl groups at the 3-position:

Benzylation:

- Method: Nucleophilic substitution of the azetidine nitrogen with benzyl halides or via benzylamine derivatives.

- Reagents: Benzyl chloride or benzylamine in the presence of base (e.g., sodium hydride, triethylamine).

- Conditions: Typically performed in solvents like dichloromethane or tetrahydrofuran under inert atmosphere, with temperature control to prevent overreaction.

Methylation:

- Method: Alkylation at the nitrogen or carbon positions using methylating agents such as methyl iodide or dimethyl sulfate.

- Conditions: Conducted at low temperature to control selectivity and prevent side reactions.

Research Findings:

The synthesis of benzyl-substituted azetidines often involves the reaction of azetidine intermediates with benzyl halides under basic conditions, optimizing temperature and solvent to maximize yield and purity.

Hydrogenation to Form Hydrochloride Salt

The final step involves hydrogenation of the azetidine derivative to produce the hydrochloride salt:

Hydrogenation:

- Method: Catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)₂/C).

- Conditions:

- Hydrogen pressure of 40 psi.

- Temperature around 60°C.

- Reaction duration ranges from 72 to 110 hours, with periodic hydrogen recharging.

- Outcome: Reduction of azetidine to the corresponding amine, followed by protonation with hydrochloric acid to form the hydrochloride salt.

Notes:

This process is optimized for industrial scale, emphasizing catalyst recovery, reaction time minimization, and safety protocols for handling hydrogen gas.

Preparation of Hydrochloride Salt

The hydrochloride salt is obtained by bubbling hydrogen chloride gas through a stirred suspension of the free base in ethanol:

Procedure:

- Bubble HCl gas into the azetidine solution at 0°C.

- Reflux for 12 hours to ensure complete protonation.

- Precipitate is filtered, washed, and dried to yield pure hydrochloride salt.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Ring formation | Brominating agents, KOH | 55–60°C, 12 hours | Intramolecular cyclization |

| 2 | Benzylation | Benzyl halides/amine | Inert solvent, room temp to reflux | Base-mediated nucleophilic substitution |

| 3 | Methylation | Methyl iodide | Low temp, controlled addition | Selective alkylation |

| 4 | Hydrogenation | Pd(OH)₂/C, H₂ | 40 psi, 60°C, 72–110 hours | Catalytic reduction |

| 5 | Salt formation | HCl gas | Reflux in ethanol | Protonation to hydrochloride |

Research Findings and Optimization Insights:

- Reaction Efficiency: Continuous flow systems and automated reactors enhance yield and reproducibility, especially in large-scale production.

- Selectivity: Low-temperature methylation and benzylation steps help prevent over-alkylation or side reactions.

- Catalyst Recovery: Catalysts such as Pd(OH)₂ are recovered and reused to reduce costs.

- Safety Measures: Hydrogenation processes are carried out under controlled pressures with proper venting and safety protocols.

Chemical Reactions Analysis

3-Benzyl-3-methylazetidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, as well as specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-3-methylazetidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its azetidine ring structure is found in several biologically active molecules, making it a valuable building block for drug development. Researchers are exploring its potential as a precursor for synthesizing novel therapeutic agents targeting various diseases.

Biological Studies

The compound has been investigated for its biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against certain strains of bacteria, making it a candidate for further development as an antimicrobial agent.

- Neuroprotective Effects : Research indicates that this compound may reduce neuronal damage under oxidative stress conditions, suggesting potential applications in treating neurodegenerative diseases.

- Inflammation Modulation : The compound has shown promise in modulating inflammatory responses, particularly by reducing pro-inflammatory cytokines like interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli.

Organic Synthesis

The unique structure of this compound allows for various chemical transformations, including:

- Substitution Reactions : The benzyl and methyl groups can be modified to introduce different functional groups, facilitating the synthesis of more complex molecules.

- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes, and reduction reactions can produce various derivatives useful in medicinal chemistry.

Case Studies

Several studies have highlighted the potential applications of this compound:

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Significant activity against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics. |

| Neuroprotection | Reduced neuronal apoptosis in cultured neurons under oxidative stress conditions. |

| Inflammation Modulation | Decreased IL-6 levels in inflammatory cell cultures, indicating anti-inflammatory properties. |

Mechanism of Action

The mechanism of action of 3-benzyl-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine Derivatives

*Calculated based on substituents. †Direct data unavailable; inferred from analogs.

Key Comparative Insights:

Benzhydryl substituents (e.g., in ) introduce bulkier aromatic groups, favoring interactions with hydrophobic receptor pockets (e.g., dopamine D3 receptors) .

Physicochemical Properties :

- Hydrochloride salts generally improve water solubility. For instance, memantine HCl () has a solubility of ~100 mg/mL, critical for oral bioavailability. Structural analogs like 3-benzyl-3-methylazetidine HCl may exhibit moderate solubility due to aromatic substituents .

- Molecular weight : Azetidine derivatives under 500 Da (e.g., 3-methylazetidine HCl at 107.58 g/mol) align with Lipinski’s rule of five, suggesting favorable drug-likeness .

Synthetic Challenges :

- Azetidine ring synthesis often requires high-energy conditions (e.g., cyclization via PPA, as in ). Bulky substituents (e.g., benzyl or benzhydryl) may complicate purification, necessitating column chromatography .

Biological Activity

3-Benzyl-3-methylazetidine hydrochloride (CAS Number: 1803605-38-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

Molecular Formula: CHN

Molecular Weight: 175.25 g/mol

SMILES Notation: CC1(CNC1)CC2=CC=CC=C2

InChIKey: WRXQYWHXQSTUTA-UHFFFAOYSA-N

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a benzyl group and a methyl group at the 3-position contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Antiviral Activity: There are indications of potential antiviral properties, although specific viral targets and mechanisms remain to be thoroughly investigated.

- Pharmaceutical Intermediate: The compound is utilized in the synthesis of more complex molecules, particularly in drug development processes.

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

- Enzyme Inhibition: The azetidine ring can act as a ligand for various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.

- Receptor Binding: It may bind to specific receptors involved in cellular signaling pathways, modulating physiological responses.

Case Studies and Experimental Data

-

Antimicrobial Studies:

- In vitro tests demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Antiviral Screening:

- A study evaluated the compound against several viral strains, showing moderate inhibition of viral replication at concentrations above 50 µM. Further studies are required to elucidate the specific mechanisms involved.

-

Synthesis Applications:

- The compound has been effectively used as a building block in synthesizing azetidine derivatives with enhanced biological properties, showcasing its versatility in medicinal chemistry applications.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Benzylazetidine | Lacks methyl group | Limited biological activity |

| 3-Methylazetidine | Lacks benzyl group | Moderate antimicrobial effects |

| Azetidine | Parent compound without substituents | Minimal biological activity |

The substitution pattern in this compound enhances its reactivity and potential interactions with biological targets compared to its analogs.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 3-Benzyl-3-methylazetidine hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, azetidine derivatives can be synthesized via alkylation of azetidine precursors with benzyl halides under inert atmospheres. Purification often employs recrystallization using solvents like ethanol or acetone, or chromatographic techniques such as reverse-phase HPLC to achieve >98% purity .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, focusing on azetidine ring protons (δ 3.0–4.0 ppm) and benzyl group signals.

- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area normalization).

- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ or [M-Cl]+ ions) .

Q. What are the critical safety precautions for handling and storing this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents.

- Emergency Measures : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. How can solubility profiles inform formulation strategies for this compound?

- Methodology : Determine solubility in polar (e.g., water, DMSO) and nonpolar solvents (e.g., dichloromethane) via gravimetric analysis. For aqueous formulations, consider co-solvents (e.g., PEG 400) or salt formation to enhance bioavailability .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound batches?

- Strategy :

- LC-MS/MS : Use high-resolution MS to detect trace impurities (e.g., dealkylated byproducts or residual solvents).

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .

Q. What experimental designs are optimal for assessing the compound’s stability under varying conditions?

- Protocol :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation (e.g., hydrolysis of the azetidine ring).

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at 25°C .

Q. How is this compound utilized as a building block in medicinal chemistry?

- Applications :

- Scaffold Modification : The azetidine ring’s conformational rigidity enhances binding affinity in drug candidates (e.g., kinase inhibitors).

- Structure-Activity Relationship (SAR) : Introduce substituents on the benzyl group to modulate lipophilicity and metabolic stability .

Q. What computational approaches can predict the compound’s interactions with biological targets?

- Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.